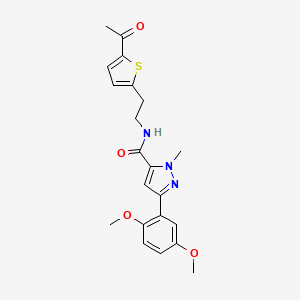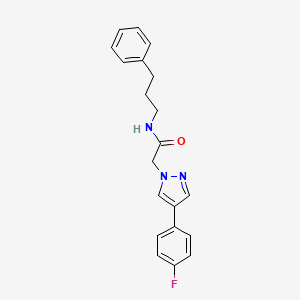
N-(3-chloro-4-fluorophenyl)-5-((4-fluorobenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chloro-4-fluorophenyl)-5-((4-fluorobenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide: is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes a pyran ring, multiple fluorine atoms, and a carboxamide group. Its unique chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-fluorophenyl)-5-((4-fluorobenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Pyran Ring: The pyran ring is formed through a cyclization reaction involving a suitable precursor, such as a diketone or an aldehyde.
Introduction of the Fluorobenzyl Group: The 4-fluorobenzyl group is introduced via a nucleophilic substitution reaction, often using a fluorobenzyl halide and a base.
Chlorination and Fluorination: The chlorination and fluorination steps are carried out using appropriate reagents such as chlorine gas or fluorinating agents like N-fluorobenzenesulfonimide (NFSI).
Carboxamide Formation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using an amine and a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems. Reaction conditions are carefully controlled to ensure consistency and efficiency.
化学反応の分析
Types of Reactions
N-(3-chloro-4-fluorophenyl)-5-((4-fluorobenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the aromatic rings, using reagents like halides or organometallic compounds.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Substitution Reagents: Halides, organometallic compounds
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
N-(3-chloro-4-fluorophenyl)-5-((4-fluorobenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It serves as a probe in biochemical assays and as a tool for studying biological pathways.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of N-(3-chloro-4-fluorophenyl)-5-((4-fluorobenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in key biochemical processes.
Modulating Receptors: Interacting with cellular receptors to influence signal transduction pathways.
Altering Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, and apoptosis.
類似化合物との比較
N-(3-chloro-4-fluorophenyl)-5-((4-fluorobenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide can be compared with other similar compounds, such as:
N-(3-chloro-4-fluorophenyl)-4-oxo-4H-pyran-2-carboxamide: Lacks the 4-fluorobenzyl group, resulting in different chemical properties and biological activities.
N-(3-chloro-4-fluorophenyl)-5-((4-chlorobenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide: Contains a chlorobenzyl group instead of a fluorobenzyl group, leading to variations in reactivity and potency.
N-(3-chloro-4-fluorophenyl)-5-((4-methylbenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide: Features a methylbenzyl group, which affects its solubility and interaction with biological targets.
特性
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-5-[(4-fluorophenyl)methoxy]-4-oxopyran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12ClF2NO4/c20-14-7-13(5-6-15(14)22)23-19(25)17-8-16(24)18(10-27-17)26-9-11-1-3-12(21)4-2-11/h1-8,10H,9H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFPPGVCCLWSTDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=COC(=CC2=O)C(=O)NC3=CC(=C(C=C3)F)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12ClF2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-Chloro-3-({methyl[4-(tetradecyloxy)phenyl]amino}methyl)naphthalene-1,4-dione](/img/structure/B2975038.png)


![4-(3-Azabicyclo[3.2.1]octan-3-ylsulfonyl)benzenesulfonyl fluoride](/img/structure/B2975047.png)



![5-chloro-4-{[(2,6-dichlorobenzyl)oxy]methyl}-1-methyl-3-phenyl-1H-pyrazole](/img/structure/B2975054.png)
![4-{[1-(thiophene-2-carbonyl)pyrrolidin-3-yl]oxy}pyridine](/img/structure/B2975055.png)
